1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea
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Overview
Description
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea is a complex organic compound featuring a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, followed by functionalization to introduce the hydroxyethyl and isopropylurea groups. Key steps may include:
Formation of the dihydrobenzo[b][1,4]dioxin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the dihydrobenzo[b][1,4]dioxin derivative with an epoxide or a halohydrin in the presence of a base.
Formation of the isopropylurea moiety: This can be accomplished by reacting the hydroxyethyl intermediate with isopropyl isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the urea moiety could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving its molecular targets.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Shares the dihydrobenzo[b][1,4]dioxin core but has different functional groups.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Another derivative with antibacterial properties.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)16-14(18)15-8-11(17)10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7,9,11,17H,5-6,8H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPCDHQBADXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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